3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a piperidine moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Synthesis of the Piperidine Moiety: The piperidine ring can be constructed via a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Coupling of Thiazole and Piperidine: The thiazole and piperidine moieties are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by cyclization of a suitable dicarbonyl compound with hydrazine.
Final Coupling and Substitution: The final compound is obtained by coupling the pyridazine ring with the thiazole-piperidine moiety and introducing the tert-butyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
- 3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Uniqueness
The uniqueness of 3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine lies in its specific substitution pattern and the presence of both a thiazole and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-21(2,3)18-6-7-19(24-23-18)26-13-15-8-10-25(11-9-15)12-17-14-27-20(22-17)16-4-5-16/h6-7,14-16H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTVXDIJJZHVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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